KU-0060648

Description

Properties

IUPAC Name |

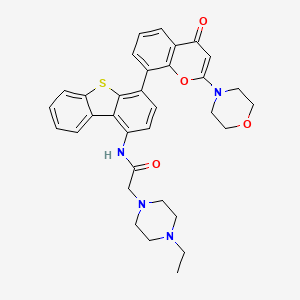

2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N4O4S/c1-2-35-12-14-36(15-13-35)21-29(39)34-26-11-10-23(33-31(26)25-6-3-4-9-28(25)42-33)22-7-5-8-24-27(38)20-30(41-32(22)24)37-16-18-40-19-17-37/h3-11,20H,2,12-19,21H2,1H3,(H,34,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATCBLYHOUOCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(=O)NC2=C3C4=CC=CC=C4SC3=C(C=C2)C5=CC=CC6=C5OC(=CC6=O)N7CCOCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881375-00-4 | |

| Record name | KU-0060648 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881375004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KU-0060648 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM6DZS6PYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KU-0060648

For Researchers, Scientists, and Drug Development Professionals

Abstract

KU-0060648 is a potent and selective small molecule inhibitor with a dual mechanism of action, targeting both DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K). This dual inhibitory action disrupts two critical cellular pathways involved in cancer cell proliferation, survival, and DNA damage repair. This technical guide provides a comprehensive overview of the mechanism of action of KU-0060648, detailing its molecular targets, the downstream effects on signaling pathways, and the experimental methodologies used to elucidate these actions. Quantitative data are presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a frequent event in a wide range of human cancers.[1] Concurrently, the DNA damage response (DDR), in which DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs), is a key determinant of cancer cell resistance to chemo- and radiotherapy.[2][3] The development of therapeutic agents that can simultaneously target both pathways represents a promising strategy in oncology. KU-0060648 has emerged as a significant tool compound and potential therapeutic agent due to its ability to inhibit both DNA-PK and PI3K, leading to synergistic anti-cancer effects.[2][4]

Molecular Targets and Potency

KU-0060648 is an ATP-competitive inhibitor that demonstrates high potency against both DNA-PK and Class I PI3K isoforms.[5] Its inhibitory activity has been quantified through various in vitro kinase assays, with IC50 values in the low nanomolar range for its primary targets.

Table 1: In Vitro Kinase Inhibitory Activity of KU-0060648

| Target | IC50 (nM) | Assay Type | Reference |

| DNA-PK | 8.6 | Cell-free assay | [6][7] |

| PI3Kα | 4 | Cell-free assay | [6][8] |

| PI3Kβ | 0.5 | Cell-free assay | [6][8] |

| PI3Kδ | 0.1 | Cell-free assay | [2][6] |

| PI3Kγ | 594 | Cell-free assay | [6][8] |

Mechanism of Action: Signaling Pathways

The dual inhibition of DNA-PK and PI3K by KU-0060648 leads to the disruption of two major signaling cascades crucial for cancer cell survival and proliferation.

Inhibition of the PI3K/Akt/mTOR Pathway

By inhibiting PI3K, KU-0060648 prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockage inhibits the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent decrease in Akt phosphorylation at both Serine 473 (a target of mTORC2) and Threonine 308 (a target of PDK1) leads to the inactivation of the Akt signaling cascade.[6][8] This, in turn, affects a multitude of downstream processes, including the inhibition of mTORC1 signaling, as evidenced by the reduced phosphorylation of its substrate p70S6K1.[8][9]

Inhibition of DNA-PK and the DNA Damage Response

KU-0060648's inhibition of DNA-PK impairs the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[2][3] By blocking the catalytic activity of DNA-PK, KU-0060648 prevents the autophosphorylation of DNA-PKcs and the subsequent recruitment and phosphorylation of other NHEJ factors.[2] This leads to an accumulation of unrepaired DNA damage, which can trigger cell cycle arrest and apoptosis. This mechanism is particularly effective in sensitizing cancer cells to DNA-damaging agents like etoposide and doxorubicin.[2][10]

Cellular Effects of KU-0060648

The dual inhibition of PI3K and DNA-PK by KU-0060648 translates into potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Table 2: Cellular Activity of KU-0060648 in Cancer Cell Lines

| Cell Line | Cancer Type | Endpoint | Value (µM) | Reference |

| MCF7 | Breast | DNA-PK Autophosphorylation IC50 | 0.019 | [2][8] |

| SW620 | Colon | DNA-PK Autophosphorylation IC50 | 0.17 | [2][8] |

| MCF7 | Breast | Akt Phosphorylation IC50 | 0.039 | [2][8] |

| SW620 | Colon | Akt Phosphorylation IC50 | >10 | [2][8] |

| HepG2 | Liver | Cell Proliferation IC50 (72h) | 0.134 | [8] |

| SW620 | Colon | Cell Growth GI50 (5 days) | 0.95 | [8][11] |

| LoVo | Colon | Cell Growth GI50 (5 days) | 0.21 | [8][11] |

| MCF7 | Breast | Cell Growth GI50 (5 days) | 0.27 | [8][11] |

| T47D | Breast | Cell Growth GI50 (5 days) | 0.41 | [8][11] |

| MDA-MB-231 | Breast | Cell Growth GI50 (5 days) | 1 | [8][11] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of KU-0060648.

In Vitro Kinase Assays

5.1.1. DNA-PK Kinase Assay (ADP-Glo™ Format)

This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

-

Reagent Preparation : Prepare a reaction buffer containing 40mM Tris (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, 1X DNA-PK Activation Buffer, and 50µM DTT.[12] Prepare solutions of DNA-PK enzyme, a specific peptide substrate (e.g., EPPLSQEAFADLWKK), ATP, and KU-0060648 at various concentrations.[13]

-

Reaction Setup : In a 96-well plate, add the DNA-PK enzyme, substrate, and KU-0060648 or vehicle control.

-

Initiation and Incubation : Initiate the reaction by adding ATP (final concentration, e.g., 150 µM). Incubate the plate at room temperature for 60 minutes.[12][14]

-

Detection : Add ADP-Glo™ Reagent to deplete unused ATP and incubate for 40 minutes. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[12]

-

Data Acquisition : Measure the luminescence using a plate reader. The signal is proportional to the ADP generated and thus to the DNA-PK activity.

5.1.2. PI3K Kinase Assay (HTRF® Format)

This assay is a time-resolved fluorescence energy transfer (FRET)-based method to measure the production of PIP3.

-

Reagent Preparation : Prepare a reaction buffer and solutions of the PI3K isoform, PIP2 substrate, ATP, and KU-0060648.

-

Reaction Setup : In a 384-well plate, add the PI3K enzyme, KU-0060648 or vehicle, and the PIP2 substrate.

-

Initiation and Incubation : Start the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 30 minutes).[15]

-

Detection : Stop the reaction and add the HTRF® detection reagents, which typically include a biotinylated-PIP3 tracer and a GST-tagged PH domain bound to a europium cryptate-labeled anti-GST antibody and streptavidin-XL665.

-

Data Acquisition : After incubation, read the HTRF signal on a compatible plate reader. A decrease in the FRET signal indicates inhibition of PI3K activity.

Cellular Assays

5.2.1. Western Blotting for Phosphorylated Proteins

This technique is used to determine the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

-

Cell Culture and Treatment : Culture cells (e.g., MCF7, HepG2) to 70-80% confluency and treat with various concentrations of KU-0060648 for a specified time (e.g., 12 hours).[8]

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane (e.g., with 5% BSA in TBST) and then incubate with primary antibodies specific for phosphorylated forms of proteins (e.g., p-Akt Ser473, p-Akt Thr308, p-p70S6K1 Thr389) and their total protein counterparts.[8][16]

-

Detection : After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

5.2.2. Cell Proliferation/Viability Assays

-

Sulforhodamine B (SRB) Assay : This colorimetric assay measures cell density based on the measurement of cellular protein content.

-

Cell Seeding and Treatment : Seed cells in 96-well plates and allow them to attach overnight. Treat with a range of KU-0060648 concentrations for the desired duration (e.g., 5 days).[6]

-

Fixation : Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[17]

-

Staining : Wash the plates with water and stain the cells with 0.4% SRB solution for 30 minutes.[17]

-

Solubilization and Measurement : Wash away the unbound dye with 1% acetic acid, air dry the plates, and then solubilize the bound dye with 10 mM Tris base.[17] Measure the absorbance at 540 nm.

-

-

Clonogenic Survival Assay : This assay assesses the ability of single cells to form colonies after treatment, measuring long-term cell survival.

-

Cell Seeding : Plate a known number of cells in 6-well plates.

-

Treatment : Treat the cells with KU-0060648 for a specified period (e.g., 16 hours).[11]

-

Incubation : Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.[4]

-

Staining and Counting : Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically defined as a cluster of at least 50 cells).[4]

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of KU-0060648 in a living organism.

-

Animal Model : Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation : Subcutaneously inject a suspension of cancer cells (e.g., HepG2, MCF7) into the flank of the mice.[8][18]

-

Treatment : Once tumors reach a palpable size, randomize the mice into treatment groups. Administer KU-0060648 (e.g., 10 and 50 mg/kg, intraperitoneally, daily) or vehicle control.[6][8]

-

Monitoring : Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.[19]

-

Endpoint : At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for pharmacodynamic markers).

Conclusion

KU-0060648 is a powerful dual inhibitor of DNA-PK and PI3K, exhibiting potent anti-cancer activity through the simultaneous disruption of DNA damage repair and pro-survival signaling pathways. Its well-characterized mechanism of action, supported by a robust body of experimental evidence, makes it an invaluable tool for cancer research and a promising candidate for further therapeutic development. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers investigating the multifaceted roles of DNA-PK and PI3K in cancer and for those exploring novel therapeutic strategies targeting these critical pathways.

References

- 1. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual DNA-PK/PI3K inhibitor KU-0060648 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 3. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. benchchem.com [benchchem.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. selleckchem.com [selleckchem.com]

- 7. DNA-PK Inhibition | DNA-PK Inhibitor Review [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Chemosensitization of cancer cells by KU-0060648, a dual inhibitor of DNA-PK and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. promega.com [promega.com]

- 13. DNA-PK Kinase Enzyme System [promega.com]

- 14. DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cancer Cell Line Efficacy Studies [jax.org]

KU-0060648: A Dual Inhibitor of DNA-PK and PI3K for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KU-0060648 is a potent, ATP-competitive small molecule that dually inhibits two key enzymes implicated in cancer cell survival and proliferation: the DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K). This dual-action mechanism positions KU-0060648 as a compelling candidate for cancer therapy, particularly in sensitizing tumors to DNA-damaging agents. This technical guide provides a comprehensive overview of KU-0060648, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visualizations of the signaling pathways it targets.

Introduction

DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1] Inhibition of DNA-PK can prevent cancer cells from repairing the DNA damage induced by chemotherapy and radiotherapy, leading to enhanced cell death. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism. The dual inhibition of both DNA-PK and PI3K by KU-0060648 offers a multi-pronged attack on cancer cells, simultaneously crippling their DNA repair capabilities and blocking pro-survival signaling.

Mechanism of Action

KU-0060648 acts as an ATP-competitive inhibitor, binding to the kinase domain of both DNA-PK and PI3K, thereby preventing the phosphorylation of their respective downstream substrates.

-

Inhibition of DNA-PK: By inhibiting DNA-PK, KU-0060648 disrupts the NHEJ pathway, leading to the accumulation of DNA double-strand breaks. This is particularly effective in combination with DNA-damaging agents like etoposide and doxorubicin, as it prevents the cancer cells from repairing the induced lesions.[1][2] The inhibition of DNA-PK is confirmed by the reduction of its autophosphorylation at serine 2056.[3]

-

Inhibition of PI3K: KU-0060648 targets the class I PI3K isoforms (α, β, δ), with less activity against the γ isoform.[4] Inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the downstream inactivation of the AKT/mTOR signaling cascade, a critical pathway for cell survival and proliferation.[5][6] The inhibition of this pathway is evidenced by the reduced phosphorylation of key signaling molecules such as AKT (at Ser473 and Thr308) and the mTOR substrate p70S6K1.[5][6]

Quantitative Data

The inhibitory activity of KU-0060648 has been quantified in various assays, the results of which are summarized below.

Table 1: In Vitro Inhibitory Activity of KU-0060648 (IC50 Values)

| Target | Assay Type | IC50 (nM) | Reference(s) |

| DNA-PK | Cell-free | 8.6 | [4][7] |

| PI3Kα | Cell-free | 4 | [4][7] |

| PI3Kβ | Cell-free | 0.5 | [4][7] |

| PI3Kδ | Cell-free | 0.1 | [4][7] |

| PI3Kγ | Cell-free | 590 | [4][7] |

Table 2: Cellular Inhibitory Activity of KU-0060648 (IC50 Values)

| Target | Cell Line | IC50 (µM) | Reference(s) |

| DNA-PK (autophosphorylation) | MCF7 | 0.019 | [1][2] |

| DNA-PK (autophosphorylation) | SW620 | 0.17 | [1][2] |

| PI3K (AKT phosphorylation) | MCF7 | 0.039 | [1][2] |

| PI3K (AKT phosphorylation) | SW620 | >10 | [1][2] |

| Cell Proliferation | HepG2 | 0.134 | [5] |

Table 3: Growth Inhibition (GI50) of KU-0060648 in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | Reference(s) |

| SW620 | Colon | 0.95 | [8] |

| LoVo | Colon | 0.21 | [8] |

| MCF7 | Breast | 0.27 | [8] |

| T47D | Breast | 0.41 | [8] |

| MDA-MB-231 | Breast | 1.0 | [8] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by KU-0060648.

Caption: DNA-PK in the Non-Homologous End Joining (NHEJ) Pathway.

References

- 1. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

The Cellular Target of KU-0060648: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KU-0060648 is a potent small molecule inhibitor that has garnered significant interest in the field of oncology and cell biology. This document provides a comprehensive technical overview of the cellular targets of KU-0060648, its mechanism of action, and the experimental protocols used to elucidate its function. It is intended to serve as a detailed resource for researchers and professionals in drug development.

Primary Cellular Targets: A Dual Inhibitor of DNA-PK and PI3K

KU-0060648 functions as a dual inhibitor, potently targeting two key enzymes involved in critical cellular processes: DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K).[1][2][3][4] This dual inhibitory action underlies its efficacy in various cancer cell lines and its potential as a chemosensitizing agent.

Inhibition of DNA-Dependent Protein Kinase (DNA-PK)

DNA-PK is a crucial component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[3] By inhibiting the catalytic subunit of DNA-PK (DNA-PKcs), KU-0060648 compromises the cell's ability to repair these cytotoxic lesions, leading to increased sensitivity to DNA-damaging agents.[5]

Inhibition of Phosphoinositide 3-Kinase (PI3K)

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. It is frequently hyperactivated in a wide range of human cancers. KU-0060648 targets the class I PI3K isoforms (α, β, δ, and to a lesser extent, γ), thereby blocking the downstream signaling cascade that promotes cancer cell survival and proliferation.[1][2][5]

Quantitative Data on Inhibitory Activity

The potency of KU-0060648 against its targets has been quantified in both biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and growth inhibition (GI50) values reported in the literature.

| Target | Assay Type | IC50 (nM) | Reference(s) |

| DNA-PK | Cell-free | 8.6 | [1][2] |

| PI3Kα | Cell-free | 4 | [1][2] |

| PI3Kβ | Cell-free | 0.5 | [1][2] |

| PI3Kδ | Cell-free | 0.1 | [1][2] |

| PI3Kγ | Cell-free | 590 | [2] |

Table 1: In Vitro Inhibitory Activity of KU-0060648 against DNA-PK and PI3K Isoforms.

| Cell Line | Target/Pathway Measured | IC50 (µM) | Reference(s) |

| MCF7 | DNA-PK auto-phosphorylation | 0.019 | [1][3] |

| SW620 | DNA-PK auto-phosphorylation | 0.17 | [1][3] |

| MCF7 | PI3K-mediated AKT phosphorylation | 0.039 | [1][3] |

| SW620 | PI3K-mediated AKT phosphorylation | >10 | [1][3] |

Table 2: Cellular Inhibitory Activity of KU-0060648.

| Cell Line | GI50 (µM) | Reference(s) |

| SW620 | 0.95 | [1] |

| LoVo | 0.21 | [1] |

| MCF7 | 0.27 | [1] |

| T47D | 0.41 | [1] |

| MDA-MB-231 | 1 | [1] |

| HepG2 | 0.134 | [1] |

Table 3: Growth Inhibition (GI50) of KU-0060648 in Various Cancer Cell Lines after 5-day exposure (unless otherwise noted).

Signaling Pathways and Logical Relationships

The dual inhibition of DNA-PK and PI3K by KU-0060648 impacts two critical cellular pathways. The following diagrams illustrate these pathways and the points of intervention by the inhibitor.

Caption: Signaling pathways targeted by KU-0060648.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of KU-0060648.

DNA-PK Kinase Assay (In Vitro)

This assay measures the enzymatic activity of DNA-PK and its inhibition by KU-0060648.

Materials:

-

Purified human DNA-PK enzyme

-

DNA-PK peptide substrate (e.g., a p53-derived peptide)

-

Calf Thymus DNA (for activation)

-

ATP (γ-32P labeled or for use with ADP-Glo™ assay)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 0.2 mM EGTA, 0.1 mM DTT)

-

KU-0060648 stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper and wash buffer (for radiolabeling assay) or ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, activated calf thymus DNA, and the DNA-PK peptide substrate.

-

Add varying concentrations of KU-0060648 (or DMSO as a vehicle control) to the wells of a 96-well plate.

-

Add the DNA-PK enzyme to the wells and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction.

-

Quantify the phosphorylation of the peptide substrate. For radiolabeling, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

Calculate the percentage of inhibition for each concentration of KU-0060648 and determine the IC50 value.

Caption: Workflow for in vitro DNA-PK kinase assay.

PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Assay (In Vitro)

This is a high-throughput assay to measure PI3K activity.

Materials:

-

Purified PI3K isoforms (α, β, δ, γ)

-

PIP2 (substrate)

-

ATP

-

HTRF assay buffer

-

Biotinylated PIP3 tracer

-

Europium-labeled anti-GST antibody (or other detection antibody)

-

Streptavidin-XL665

-

KU-0060648 stock solution (in DMSO)

-

384-well low-volume plates

Procedure:

-

Add varying concentrations of KU-0060648 or DMSO to the wells of a 384-well plate.

-

Add the PI3K enzyme and PIP2 substrate to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (biotinylated PIP3 tracer, Europium-labeled antibody, and Streptavidin-XL665).

-

Incubate at room temperature for 1-2 hours to allow for the detection complex to form.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at 620 nm and 665 nm.

-

Calculate the HTRF ratio and determine the percentage of inhibition and IC50 values.

Caption: Workflow for in vitro PI3K HTRF assay.

Western Blotting for AKT Phosphorylation

This cellular assay determines the effect of KU-0060648 on the PI3K pathway by measuring the phosphorylation of its downstream target, AKT.

Materials:

-

Cancer cell lines (e.g., MCF7, SW620)

-

Cell culture medium and supplements

-

KU-0060648

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of KU-0060648 for a specified time (e.g., 1-2 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of AKT phosphorylation.

Cell Proliferation (GI50) Assay

This assay measures the effect of KU-0060648 on cell growth.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

KU-0060648

-

96-well plates

-

Reagents for cell viability measurement (e.g., Sulforhodamine B (SRB), MTT, or CellTiter-Glo®)

Procedure:

-

Seed a known number of cells into each well of a 96-well plate and allow them to attach.

-

Add a range of concentrations of KU-0060648 to the wells.

-

Incubate the plates for a specified period (e.g., 5 days).

-

At the end of the incubation, measure cell viability using the chosen method (e.g., for SRB, fix the cells, stain with SRB, and measure the absorbance).

-

Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated control.

-

Plot the data and determine the GI50 value, the concentration at which cell growth is inhibited by 50%.

Conclusion

KU-0060648 is a potent dual inhibitor of DNA-PK and PI3K. Its ability to simultaneously target two critical pathways involved in cancer cell survival and proliferation makes it a valuable tool for cancer research and a promising candidate for further therapeutic development, particularly in combination with DNA-damaging agents. The experimental protocols outlined in this guide provide a framework for the continued investigation of KU-0060648 and other dual-target inhibitors.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. KU-0060648 inhibits hepatocellular carcinoma cells through DNA-PKcs-dependent and DNA-PKcs-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to the Signaling Pathway Inhibition of KU-0060648

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-0060648 is a potent and selective small molecule inhibitor that has garnered significant interest in the field of oncology and drug development. It functions as a dual inhibitor, targeting two critical nodes in cellular signaling: the DNA-dependent protein kinase (DNA-PK) and the phosphoinositide 3-kinase (PI3K) family of enzymes.[1][2][3][4] This dual inhibitory action gives KU-0060648 the ability to disrupt two major pathways implicated in cancer cell proliferation, survival, and resistance to therapy: the DNA damage response (DDR) and the PI3K/Akt/mTOR signaling cascade. This technical guide provides a comprehensive overview of the signaling pathways affected by KU-0060648, quantitative data on its inhibitory activity, and detailed experimental protocols for its study.

Core Mechanism of Action: Dual Inhibition of DNA-PK and PI3K

KU-0060648 exerts its biological effects by competitively inhibiting the ATP-binding sites of both DNA-PK and PI3K isoforms.

-

DNA-PK Inhibition: As a key component of the non-homologous end joining (NHEJ) pathway, DNA-PK is crucial for the repair of DNA double-strand breaks (DSBs). By inhibiting DNA-PK, KU-0060648 sensitizes cancer cells to DNA-damaging agents such as chemotherapy and radiation.[3][5]

-

PI3K Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. KU-0060648's inhibition of PI3K leads to the downregulation of downstream effectors like Akt and mTOR, resulting in decreased cell proliferation and survival.[3]

Quantitative Data: Inhibitory Profile of KU-0060648

The inhibitory potency of KU-0060648 has been characterized across various enzymatic and cell-based assays. The following tables summarize key quantitative data from the literature.

| Target Enzyme | IC50 (nM) | Reference |

| PI3Kα | 4 | [4][6] |

| PI3Kβ | 0.5 | [4][6] |

| PI3Kγ | 594 | [4][6] |

| PI3Kδ | 0.1 | [4][6] |

| DNA-PK | 8.6 | [4][6] |

| Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| MCF7 | DNA-PK Autophosphorylation | IC50 | 0.019 | [4][6] |

| SW620 | DNA-PK Autophosphorylation | IC50 | 0.17 | [4][6] |

| MCF7 | PI3K-mediated Akt Phosphorylation | IC50 | 0.039 | [4][6] |

| SW620 | PI3K-mediated Akt Phosphorylation | IC50 | >10 | [4][6] |

| HepG2 | Cell Proliferation (MTT) | IC50 | 0.134 | [7] |

| SW620 | Growth Inhibition (5 days) | GI50 | 0.95 | [4][8] |

| LoVo | Growth Inhibition (5 days) | GI50 | 0.21 | [4][8] |

| MCF7 | Growth Inhibition (5 days) | GI50 | 0.27 | [4][8] |

| T47D | Growth Inhibition (5 days) | GI50 | 0.41 | [4][8] |

| MDA-MB-231 | Growth Inhibition (5 days) | GI50 | 1 | [4][8] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by KU-0060648.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of KU-0060648.

Cell Culture

-

Cell Lines: Human breast cancer cells (MCF7, T47D, MDA-MB-231) and colon cancer cells (LoVo, SW620) are commonly used.[5]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.[5][7]

Western Blot Analysis of Protein Phosphorylation

This protocol is adapted from methodologies used to assess the effect of KU-0060648 on Akt phosphorylation.[7]

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with desired concentrations of KU-0060648 (e.g., 100-300 nM) for a specified duration (e.g., 12 hours).[6]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt and phosphorylated Akt (p-Akt Ser473, p-Akt Thr308), and other proteins of interest (e.g., p-p70S6K1 Thr389) overnight at 4°C.[4]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability (MTT) Assay

This protocol is based on the methodology used to determine the IC50 of KU-0060648 in hepatocellular carcinoma cells.[7]

-

Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of KU-0060648 (e.g., 30-500 nM) for 72 hours.[4]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Assays

While specific protocols for KU-0060648 are often proprietary, a general approach for assessing PI3K and DNA-PK inhibition is outlined below.

-

PI3K Kinase Assay:

-

Recombinant PI3K isoforms are incubated with the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) and ATP in a kinase reaction buffer.

-

KU-0060648 is added at various concentrations to determine its inhibitory effect.

-

The production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) is measured, often using an ELISA-based method or by detecting the depletion of ATP using a luminescent assay.

-

-

DNA-PK Kinase Assay:

-

Purified DNA-PK is incubated with a peptide substrate (e.g., a p53-derived peptide) and ATP in the presence of activating DNA.

-

KU-0060648 is added at various concentrations.

-

The phosphorylation of the peptide substrate is quantified, typically through the incorporation of radiolabeled phosphate ([γ-³²P]ATP) or by using a phosphospecific antibody in an ELISA format.

-

In Vivo Xenograft Studies

The following is a generalized protocol based on studies investigating the in vivo efficacy of KU-0060648.[3][7]

-

Animal Model: Athymic nude mice are typically used.

-

Cell Inoculation: A suspension of cancer cells (e.g., 5 x 10^6 HepG2 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.[7]

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: KU-0060648 is administered, for example, by intraperitoneal (i.p.) injection at doses ranging from 10 to 50 mg/kg, once daily for a specified period (e.g., 21 days).[7] The vehicle control group receives the corresponding vehicle solution.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width²) / 2.

-

Monitoring: Animal body weight and general health are monitored throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream signaling effects.

Conclusion

KU-0060648 is a powerful research tool and a promising therapeutic candidate due to its dual inhibitory activity against DNA-PK and PI3K. This guide provides a foundational understanding of its mechanism of action, a summary of its inhibitory profile, and detailed experimental protocols to facilitate further research and development. The provided methodologies, derived from key literature, offer a starting point for the robust in vitro and in vivo evaluation of KU-0060648 and its effects on relevant signaling pathways. As with any experimental work, optimization of these protocols for specific cell lines and experimental conditions is recommended.

References

- 1. Chemosensitization of cancer cells by KU-0060648, a dual inhibitor of DNA-PK and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chemosensitisation of cancer cells by KU-0060648; a dual inhibitor of DNA-PK and PI-3K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. eIF4A Inhibitors Suppress Cell-Cycle Feedback Response and Acquired Resistance to CDK4/6 Inhibition in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. KU-0060648 inhibits hepatocellular carcinoma cells through DNA-PKcs-dependent and DNA-PKcs-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biological Activity of KU-0060648: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-0060648 is a potent and highly soluble small molecule inhibitor with a dual mechanism of action, targeting both DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K).[1][2][3] DNA-PK is a crucial component of the non-homologous end joining (NHEJ) pathway, a major process for the repair of DNA double-strand breaks (DSBs).[2][4] The PI3K/AKT/mTOR signaling cascade is a central regulator of cell survival, proliferation, and growth.[5] The simultaneous inhibition of these two key pathways makes KU-0060648 a compound of significant interest for cancer therapy, particularly in sensitizing tumor cells to DNA-damaging agents. This technical guide provides a comprehensive overview of the biological activity of KU-0060648, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of KU-0060648 against its primary targets and its effects on various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of KU-0060648 against Purified Kinases

| Target | IC50 (nM) |

| PI3Kα | 4[6] |

| PI3Kβ | 0.5[6] |

| PI3Kγ | 590 |

| PI3Kδ | 0.1 |

| DNA-PK | 8.6[6] |

Table 2: Cellular Inhibitory Activity of KU-0060648

| Assay | Cell Line | IC50 (µM) |

| DNA-PK Autophosphorylation | MCF7 | 0.019[1][2][4][6] |

| SW620 | 0.17[1][2][4][6] | |

| PI3K-mediated AKT Phosphorylation | MCF7 | 0.039[1][2][4][6] |

| SW620 | >10[1][2][4][6] | |

| Cell Proliferation (72 hours) | HepG2 | 0.134[6] |

Table 3: Growth Inhibition (GI50) of KU-0060648 in Cancer Cell Lines (5-day exposure)

| Cell Line | GI50 (µM) |

| SW620 | 0.95[1][6] |

| LoVo | 0.21[1][6] |

| MCF7 | 0.27[1][6] |

| T47D | 0.41[1][6] |

| MDA-MB-231 | 1[1][6] |

Signaling Pathways and Mechanism of Action

KU-0060648 exerts its biological effects by concurrently blocking two critical cellular signaling pathways: the DNA damage response mediated by DNA-PK and the pro-survival PI3K/AKT/mTOR pathway.

Figure 1: Dual inhibition of DNA-PK and PI3K signaling pathways by KU-0060648.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of KU-0060648.

Cell Culture

Human cancer cell lines such as MCF7, T47D, MDA-MB-231 (breast), LoVo, SW620 (colon), and HepG2 (liver) are commonly used.[1][5][6] Cells are maintained in appropriate culture media (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[6]

Western Blotting for Phospho-Protein Analysis

This technique is used to assess the inhibition of signaling pathways.

-

Cell Lysis: Cells are treated with KU-0060648 at various concentrations (e.g., 100-300 nM) for a specified duration (e.g., 12 hours).[6] After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat dry milk in TBST) and then incubated with primary antibodies specific for phosphorylated proteins such as p-AKT (Ser473 and Thr308), p-p70S6K1 (Thr389), and total protein counterparts as loading controls.[6]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation (MTT) Assay

The MTT assay measures cell viability as an indicator of proliferation.

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of KU-0060648 (e.g., 30-500 nM) for a specified period (e.g., 72 hours).[6]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized detergent-based solution). The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, a measure of long-term cell survival.

-

Cell Treatment: Cells are treated with KU-0060648 (e.g., 1 µM) alone or in combination with a cytotoxic agent like etoposide or doxorubicin for a defined period (e.g., 16 hours).[3]

-

Cell Seeding: After treatment, cells are harvested, counted, and seeded at low densities in 6-well or 10 cm plates in drug-free medium.

-

Colony Formation: Plates are incubated for 10-14 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted. The surviving fraction is calculated relative to the untreated control.

DNA-PK Activity Assay

This assay measures the kinase activity of DNA-PK.

-

Tumor Homogenate Preparation: For ex vivo analysis, tumors from treated and control animals are excised and homogenized.[1]

-

Kinase Reaction: The activity of DNA-PK in the homogenates is determined by measuring the phosphorylation of a specific p53-derived peptide substrate.[1] The reaction is typically carried out in a buffer containing ATP.

-

Detection: The amount of phosphorylated peptide is quantified, often using an ELISA-based method.[1]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of KU-0060648 in a living organism.

-

Tumor Implantation: Human cancer cells (e.g., MCF7 or SW620) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[1][5]

-

Treatment: Once tumors reach a palpable size, mice are treated with KU-0060648 (e.g., 10-50 mg/kg, intraperitoneal injection, daily) alone or in combination with a chemotherapeutic agent like etoposide.[1][6]

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., with calipers) throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as western blotting or immunohistochemistry to assess target inhibition.[5]

Figure 2: Experimental workflow for assessing the chemosensitizing effects of KU-0060648.

Biological Effects and Therapeutic Potential

Inhibition of Cell Proliferation and Growth

KU-0060648 demonstrates potent anti-proliferative effects across a range of cancer cell lines.[1][6] For instance, a 72-hour exposure to KU-0060648 dose-dependently inhibits the proliferation of HepG2 cells with an IC50 of 134.32 nM.[6] In a 5-day growth inhibition assay, GI50 values ranged from 0.21 µM in LoVo cells to 1 µM in MDA-MB-231 cells.[1][6] This growth inhibition is attributed to the compound's impact on the PI3K/AKT/mTOR pathway, which is crucial for cell growth and proliferation.[5]

Chemosensitization

A key therapeutic application of KU-0060648 is its ability to enhance the efficacy of DNA-damaging chemotherapeutic agents. By inhibiting DNA-PK, KU-0060648 compromises the repair of DSBs induced by topoisomerase II poisons like etoposide and doxorubicin.[1][2] This leads to a significant increase in the cytotoxicity of these agents in cancer cells.[1] For example, KU-0060648 has been shown to enhance the cytotoxicity of etoposide by over 100-fold in SW620 cells.[1] This chemosensitization effect has also been demonstrated in vivo, where KU-0060648 in combination with etoposide leads to a greater delay in tumor growth in xenograft models compared to either agent alone.[1][4]

Induction of Autophagy

Recent studies have revealed that treatment with KU-0060648 can induce autophagy in cancer cells.[7] Autophagy is a cellular self-degradation process that can act as a survival mechanism under stress conditions. In the context of KU-0060648 treatment, the induction of autophagy may represent a resistance mechanism.[7] Consequently, combining KU-0060648 with autophagy inhibitors could be a promising strategy to enhance its anti-cancer activity.[7]

Conclusion

KU-0060648 is a potent dual inhibitor of DNA-PK and PI3K with significant potential as an anti-cancer agent. Its ability to inhibit both DNA repair and pro-survival signaling pathways leads to direct anti-proliferative effects and a strong sensitization of cancer cells to conventional chemotherapy. The comprehensive data and experimental methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of KU-0060648 and similar dual-targeting inhibitors. Further investigation into its role in modulating autophagy and its efficacy in a broader range of preclinical models will be crucial for its clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Chemosensitisation of cancer cells by KU-0060648; a dual inhibitor of DNA-PK and PI-3K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An in vivo human tumor xenograft model of etoposide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive phenotypic characterization of human invasive lobular carcinoma cell lines in 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of KU-0060648 in DNA Damage Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KU-0060648 is a potent small molecule inhibitor with a dual specificity for DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K). This dual-inhibition profile positions KU-0060648 as a significant tool for cancer research and a potential therapeutic agent. By targeting two critical pathways involved in cell survival, proliferation, and DNA repair, KU-0060648 effectively sensitizes cancer cells to DNA damaging agents such as chemotherapy and radiotherapy. This technical guide provides an in-depth overview of the core functions of KU-0060648 in DNA damage repair, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two primary mechanisms to repair DSBs: the high-fidelity Homologous Recombination (HR) pathway, which is predominantly active in the S and G2 phases of the cell cycle, and the more error-prone Non-Homologous End Joining (NHEJ) pathway, which is active throughout the cell cycle.[1][2] In many cancer cells, there is an increased reliance on the NHEJ pathway for survival following DNA damage induced by therapeutic agents.

DNA-dependent protein kinase (DNA-PK) is a crucial component of the NHEJ pathway.[3][4] It is a serine/threonine protein kinase composed of a catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to DNA ends.[4] Upon binding to DNA, the catalytic activity of DNA-PKcs is activated, leading to the phosphorylation of various downstream targets that facilitate the ligation of the broken DNA ends. Inhibition of DNA-PK compromises the NHEJ repair process, leading to the accumulation of lethal DNA damage.[5]

Concurrently, the phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival.[3][6] The PI3K/AKT/mTOR cascade is frequently hyperactivated in a wide range of human cancers, contributing to tumor progression and resistance to therapy.[6][7]

KU-0060648 was developed as a potent inhibitor of both DNA-PK and PI3K, offering a multi-pronged approach to cancer therapy.[3][5] Its ability to disrupt both DNA repair and pro-survival signaling makes it a valuable agent for enhancing the efficacy of conventional cancer treatments.

Mechanism of Action

KU-0060648 exerts its anti-cancer effects primarily through the inhibition of two key kinases:

-

Inhibition of DNA-PK and the NHEJ Pathway: By inhibiting the catalytic activity of DNA-PKcs, KU-0060648 prevents the autophosphorylation of DNA-PK and the subsequent recruitment and activation of other NHEJ factors. This leads to a failure in the repair of DNA double-strand breaks induced by genotoxic agents. The unrepaired DSBs trigger cell cycle arrest and, ultimately, apoptotic cell death.[3][8] The enhanced cytotoxicity of DNA damaging agents in the presence of KU-0060648 is predominantly attributed to its inhibition of DNA-PK.[3][8]

-

Inhibition of the PI3K/AKT/mTOR Pathway: KU-0060648 also targets the p110 isoforms of PI3K, leading to a downstream reduction in the phosphorylation and activation of AKT and mTOR.[6][9] This inhibition of the PI3K pathway curtails the pro-survival and proliferative signals that are often upregulated in cancer cells, thereby contributing to the overall anti-tumor activity of the compound.[6]

The dual inhibition of both pathways creates a synthetic lethal-like effect, where the cancer cells' ability to cope with DNA damage is severely compromised, leading to enhanced cell killing.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of KU-0060648 from various in vitro and in vivo studies.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of KU-0060648

| Target/Assay | Cell Line/System | IC50 / GI50 | Reference(s) |

| Kinase Activity | |||

| DNA-PK | Cell-free | 8.6 nM | [9][10] |

| PI3Kα | Cell-free | 4 nM | [9][10] |

| PI3Kβ | Cell-free | 0.5 nM | [9][10] |

| PI3Kδ | Cell-free | 0.1 nM | [10] |

| PI3Kγ | Cell-free | 0.59 μM | [10] |

| Cellular DNA-PK Autophosphorylation | |||

| MCF7 | 0.019 μM | [3][9][11] | |

| SW620 | 0.17 μM | [3][9][11] | |

| Cellular PI3K-mediated AKT Phosphorylation | |||

| MCF7 | 0.039 μM | [3][9][11] | |

| SW620 | >10 μM | [3][9] | |

| Cell Growth Inhibition (GI50) | |||

| SW620 | 0.95 μM | [8][9] | |

| LoVo | 0.21 μM | [8][9] | |

| MCF7 | 0.27 μM | [8][9] | |

| T47D | 0.41 μM | [8][9] | |

| MDA-MB-231 | 1 μM | [8][9] | |

| HepG2 | 134.32 nM | [6][9] |

Table 2: Chemosensitization and Radiosensitization by KU-0060648

| Cell Line | Sensitizing Agent | Fold Enhancement of Cytotoxicity | Reference(s) |

| SW620 | Etoposide (1 μM) | >100-fold | [8] |

| SW620 | Doxorubicin (10 nM) | >10-fold | [8] |

| LoVo | Doxorubicin | 50-100-fold | [8] |

| MCF7 | Doxorubicin | 50-100-fold | [8] |

| T47D | Doxorubicin | 50-100-fold | [8] |

| MDA-MB-231 | Etoposide or Doxorubicin | 3-4-fold | [8] |

| 143B (Osteosarcoma) | Ionizing Radiation | 1.5-fold (SER₁₀) | [12] |

| U2OS (Osteosarcoma) | Ionizing Radiation | 2.5-fold (SER₁₀) | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of KU-0060648 in DNA damage repair.

Cell-Based DNA-PK and PI3K Pathway Inhibition Assay (Western Blot)

This protocol is used to determine the IC50 of KU-0060648 for the inhibition of DNA-PK autophosphorylation and PI3K-mediated AKT phosphorylation in cellular contexts.

Materials:

-

Cancer cell lines (e.g., MCF7, SW620)

-

Complete cell culture medium

-

KU-0060648

-

Etoposide or Doxorubicin (for inducing DNA damage)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-DNA-PKcs, anti-phospho-AKT (Ser473), anti-AKT, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of KU-0060648 for 1-2 hours.

-

Induction of DNA Damage (for DNA-PK assay): Add a DNA damaging agent (e.g., etoposide at 10 μM) for 1 hour to induce DNA-PK autophosphorylation. For the PI3K assay, this step is not necessary.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the percentage of inhibition against the log concentration of KU-0060648 to determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with KU-0060648 alone or in combination with a DNA damaging agent.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

KU-0060648

-

DNA damaging agent (e.g., etoposide, doxorubicin, or ionizing radiation)

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates. The seeding density should be optimized for each cell line to yield 50-150 colonies in the control wells.

-

Drug Treatment: After the cells have attached, treat them with KU-0060648 and/or the DNA damaging agent for a specified period (e.g., 16-24 hours). For radiation studies, cells are typically treated with the inhibitor before and after irradiation.

-

Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

-

Colony Staining:

-

Wash the plates with PBS.

-

Fix the colonies with methanol for 10 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control. Plot the surviving fraction against the dose of the DNA damaging agent to generate survival curves.

In Vivo Xenograft Tumor Growth Delay Study

This protocol evaluates the anti-tumor efficacy of KU-0060648 alone or in combination with chemotherapy in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line for xenograft implantation (e.g., MCF7, SW620)

-

KU-0060648 formulation for in vivo administration (e.g., intraperitoneal injection)

-

Chemotherapeutic agent (e.g., etoposide)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., ~100 mm³). Randomize the mice into treatment groups (e.g., vehicle control, KU-0060648 alone, etoposide alone, combination of KU-0060648 and etoposide).

-

Drug Administration: Administer the drugs according to the planned schedule and dosage. For example, KU-0060648 can be given daily by intraperitoneal injection, while etoposide might be given on a specific cycle.[3][6]

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = (length x width²)/2).

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the tumor growth delay and statistical significance between the groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by KU-0060648 and a typical experimental workflow for its evaluation.

Signaling Pathways

References

- 1. Druggable binding sites in the multicomponent assemblies that characterise DNA double-strand-break repair through non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemosensitization of cancer cells by KU-0060648, a dual inhibitor of DNA-PK and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. KU-0060648 inhibits hepatocellular carcinoma cells through DNA-PKcs-dependent and DNA-PKcs-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTORC1 and DNA‐PKcs as novel molecular determinants of sensitivity to Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemosensitisation of cancer cells by KU-0060648; a dual inhibitor of DNA-PK and PI-3K - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. KU-0060648 | DNA-PK inhibitor | Mechanism | Concentration [selleckchem.com]

- 11. apexbt.com [apexbt.com]

- 12. Inhibiting DNA-PKCS Radiosensitizes Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Inhibitor KU-0060648: A Technical Guide to its Effects on the Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

KU-0060648 is a potent and selective small molecule inhibitor targeting two key cellular kinases: DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K). This dual inhibitory action disrupts critical signaling pathways involved in cell survival, proliferation, and DNA damage repair, leading to significant anti-tumor activity. This technical guide provides an in-depth analysis of the effects of KU-0060648 on the cell cycle, with a focus on its mechanism of action, experimental protocols for its investigation, and quantitative data from preclinical studies.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of signaling pathways, and its dysregulation is a hallmark of cancer. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many human cancers.[1] By inhibiting PI3K, KU-0060648 effectively blocks this pro-survival signaling cascade. Furthermore, its inhibition of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair, sensitizes cancer cells to DNA-damaging agents. This guide will focus on the impact of KU-0060648 on cell cycle progression, a critical aspect of its anti-neoplastic properties.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

KU-0060648 exerts its primary effects on the cell cycle through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway plays a crucial role in regulating the G1 to S phase transition of the cell cycle.

-

PI3K Inhibition: By inhibiting PI3K, KU-0060648 prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

Akt Inactivation: The reduction in PIP3 levels leads to decreased activation of the serine/threonine kinase Akt (also known as Protein Kinase B).

-

mTORC1 and mTORC2 Inhibition: Akt is a key upstream activator of the mammalian target of rapamycin (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2. Inhibition of Akt by KU-0060648 leads to the downregulation of both mTORC1 and mTORC2 activity.

-

Downstream Effects on Cell Cycle Machinery: The inhibition of mTORC1 results in reduced phosphorylation of its downstream targets, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This leads to a decrease in the translation of proteins essential for cell growth and proliferation, including key regulators of the G1 phase such as Cyclin D1.[1] The subsequent decrease in Cyclin D1 levels prevents the formation of active Cyclin D1-CDK4/6 complexes, which are necessary for the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately leading to a G1 cell cycle arrest.

Data Presentation: Quantitative Effects of KU-0060648

The efficacy of KU-0060648 has been demonstrated across a range of cancer cell lines. The following tables summarize key quantitative data from in vitro studies.

Table 1: Inhibitory Concentrations of KU-0060648 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) for PI3K-mediated AKT phosphorylation | GI50 (µM) for Cell Growth Inhibition (5-day exposure) | Citation |

| MCF7 | Breast Cancer | 0.039 | 0.27 | [2] |

| SW620 | Colon Cancer | >10 | 0.95 | [2] |

| LoVo | Colon Cancer | Not Reported | 0.21 | [2] |

| T47D | Breast Cancer | Not Reported | 0.41 | [2] |

| MDA-MB-231 | Breast Cancer | Not Reported | 1.0 | [2] |

| HepG2 | Hepatocellular Carcinoma | Not Reported | 0.134 (IC50, 72-hour exposure) | [3] |

Table 2: Effect of KU-0060648 on DNA-PK Autophosphorylation

| Cell Line | Cancer Type | IC50 (µM) for DNA-PK Autophosphorylation | Citation |

| MCF7 | Breast Cancer | 0.019 | [2] |

| SW620 | Colon Cancer | 0.17 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of KU-0060648 on the cell cycle.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

KU-0060648

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of KU-0060648 or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol outlines the procedure for detecting changes in the expression levels of key cell cycle proteins, such as Cyclin D1 and CDK4, following treatment with KU-0060648.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Densitometry can be used to quantify the relative protein expression levels, with β-actin serving as a loading control.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism by which KU-0060648 inhibits the PI3K/Akt/mTOR pathway, leading to a G1 cell cycle arrest.

Caption: KU-0060648 inhibits PI3K, leading to G1 arrest.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the effects of KU-0060648 on the cell cycle.

Caption: Workflow for cell cycle analysis of KU-0060648.

Conclusion

KU-0060648 is a promising anti-cancer agent that effectively induces cell cycle arrest, primarily in the G1 phase, through its dual inhibition of DNA-PK and the PI3K/Akt/mTOR signaling pathway. The methodologies and data presented in this technical guide provide a comprehensive framework for researchers and drug development professionals to further investigate and understand the cellular effects of this potent inhibitor. The ability of KU-0060648 to halt cell cycle progression, coupled with its capacity to sensitize cells to DNA-damaging therapies, underscores its potential as a valuable therapeutic strategy in oncology.

References

Early Research on KU-0060648: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-0060648 has emerged as a significant small molecule inhibitor in preclinical cancer research. It is characterized by its dual inhibitory activity against two key cellular enzymes: the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs) and phosphoinositide 3-kinase (PI3K).[1][2] This dual-action mechanism positions KU-0060648 as a compelling agent for investigation, particularly in the context of sensitizing cancer cells to traditional chemotherapeutic agents and radiation. This technical guide provides an in-depth overview of the early research on KU-0060648, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action

KU-0060648 functions as an ATP-competitive inhibitor, targeting the kinase domains of both DNA-PK and PI3K.[3]

-

DNA-PK Inhibition: DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[2] By inhibiting DNA-PK, KU-0060648 compromises the cancer cell's ability to repair DNA damage induced by cytotoxic therapies like topoisomerase II poisons (e.g., etoposide and doxorubicin) and ionizing radiation.[1][4] This leads to an accumulation of DNA damage and subsequent potentiation of cancer cell death.

-

PI3K Inhibition: The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4] This pathway is frequently hyperactivated in various cancers, contributing to tumor progression and resistance to therapy. KU-0060648's inhibition of PI3K, particularly the class I isoforms, leads to the deactivation of downstream effectors such as AKT and mTOR, resulting in reduced cell proliferation and survival.[5]

The dual inhibition of both a critical DNA repair pathway and a major cell survival pathway represents a synergistic approach to anticancer therapy.

Quantitative Data Summary

The following tables summarize the key quantitative data from early in vitro studies of KU-0060648.

Table 1: In Vitro Inhibitory Activity (IC50)

| Target | IC50 (nM) | Assay Conditions |

| PI3K Isoforms | ||

| PI3Kα | 4 | Cell-free assay[6] |

| PI3Kβ | 0.5 | Cell-free assay[6] |

| PI3Kγ | 594 | Cell-free assay[6] |

| PI3Kδ | 0.1 | Cell-free assay[6] |

| DNA-PK | 8.6 | Cell-free assay[6] |

| Cellular DNA-PK Autophosphorylation | ||

| MCF7 cells | 19 | Cell-based assay[1][7] |

| SW620 cells | 170 | Cell-based assay[1][7] |

| Cellular PI3K-mediated AKT Phosphorylation | ||

| MCF7 cells | 39 | Cell-based assay[1][7] |

| SW620 cells | >10,000 | Cell-based assay[1][7] |

| Cell Proliferation | ||

| HepG2 cells | 134.32 | 72-hour exposure[5] |

Table 2: Growth Inhibition in Human Cancer Cell Lines (GI50)

| Cell Line | Cancer Type | GI50 (µM) | Exposure Time |

| SW620 | Colon | 0.95 | 5 days[4] |

| LoVo | Colon | 0.21 | 5 days[4] |

| MCF7 | Breast | 0.27 | 5 days[4] |

| T47D | Breast | 0.41 | 5 days[4] |

| MDA-MB-231 | Breast | 1 | 5 days[4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by KU-0060648 and a typical experimental workflow for its evaluation.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the early research of KU-0060648. These protocols are based on standard laboratory procedures and information extracted from the available literature.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-100,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat cells with varying concentrations of KU-0060648 (e.g., 30-500 nM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 or GI50 values.

Clonogenic Survival Assay